molecular formula C5H4ClIN2 B1602417 3-Chloro-5-iodopyridin-2-amine CAS No. 952901-62-1

3-Chloro-5-iodopyridin-2-amine

Cat. No.: B1602417
CAS No.: 952901-62-1
M. Wt: 254.45 g/mol
InChI Key: PRCUFMMWUXRBQD-UHFFFAOYSA-N
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Description

3-Chloro-5-iodopyridin-2-amine is an organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 3rd and 5th positions of the pyridine ring, respectively, and an amine group at the 2nd position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodopyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 2-aminopyridine. For instance, 2-aminopyridine can be treated with iodine and a suitable oxidizing agent such as silver sulfate in ethanol to introduce the iodine atom at the 5th position. Subsequently, the chlorination at the 3rd position can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, temperature, and reaction time are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Scientific Research Applications

3-Chloro-5-iodopyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-iodopyridin-2-amine is unique due to its specific substitution pattern, which provides a distinct set of reactivity and applications. The presence of both chlorine and iodine atoms allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCUFMMWUXRBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589871
Record name 3-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952901-62-1
Record name 3-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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